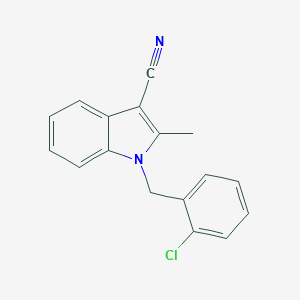![molecular formula C27H30FN3O6S B297782 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F13714 and is a potent and selective dopamine D4 receptor antagonist.
作用機序
F13714 acts as a dopamine D4 receptor antagonist, which means it blocks the binding of dopamine to these receptors. This results in a decrease in the activity of dopamine in the brain, which can have a therapeutic effect in certain disorders. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, behavior, and cognition. Abnormalities in dopamine signaling have been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
F13714 has been shown to produce a range of biochemical and physiological effects. Studies have demonstrated that F13714 can reduce the release of dopamine in the brain, which can have a therapeutic effect in disorders such as schizophrenia and drug addiction. F13714 has also been shown to improve cognitive function in animal models of ADHD. Additionally, F13714 has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the treatment of drug addiction.
実験室実験の利点と制限
One of the main advantages of F13714 is its high affinity and selectivity for dopamine D4 receptors. This makes it a useful tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders. However, one limitation of F13714 is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, F13714 has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.
将来の方向性
There are several future directions for research on F13714. One area of interest is the development of more effective methods for administering F13714, such as the use of prodrugs or nanoparticles. Another area of interest is the investigation of F13714's potential therapeutic applications in other disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanisms of action of F13714 and to identify potential side effects and safety concerns.
合成法
The synthesis of F13714 involves a series of chemical reactions that require expertise in organic chemistry. The starting materials for the synthesis of F13714 are 2-fluoroaniline and 4-methoxybenzaldehyde. The reaction of these two compounds with piperazine and acetic anhydride produces 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid. The next step involves the reaction of this intermediate compound with 3,4-dimethoxybenzenesulfonyl chloride to produce F13714.
科学的研究の応用
F13714 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D4 receptors, which are involved in the regulation of mood, behavior, and cognition. F13714 has been investigated for its potential use in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
製品名 |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C27H30FN3O6S |
分子量 |
543.6 g/mol |
IUPAC名 |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C27H30FN3O6S/c1-35-21-10-8-20(9-11-21)31(38(33,34)22-12-13-25(36-2)26(18-22)37-3)19-27(32)30-16-14-29(15-17-30)24-7-5-4-6-23(24)28/h4-13,18H,14-17,19H2,1-3H3 |
InChIキー |
BCXZCVAXMXFRCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297700.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297702.png)
![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297704.png)
![ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297708.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297711.png)
![5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)
